molecular formula C6H3F3N2O2 B6161157 2-nitro-3-(trifluoromethyl)pyridine CAS No. 1803801-69-5

2-nitro-3-(trifluoromethyl)pyridine

Cat. No.: B6161157
CAS No.: 1803801-69-5
M. Wt: 192.10 g/mol
InChI Key: YVTKBICRIROREK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Nitro-3-(trifluoromethyl)pyridine (TFMP) is an organic compound with a wide range of applications in scientific research. It is a colorless liquid that is used as a reagent in organic synthesis and as a catalyst in chemical reactions. It is also used as an intermediate in the production of pharmaceuticals and other organic compounds. TFMP is a versatile compound with a wide range of applications in organic synthesis, catalysis, and biochemistry.

Scientific Research Applications

2-nitro-3-(trifluoromethyl)pyridine is used in a variety of scientific research applications, including organic synthesis, catalysis, and biochemistry. It is used as a reagent in organic synthesis to produce a variety of compounds, including pharmaceuticals. It is also used as a catalyst in chemical reactions to increase the rate of reaction. In addition, it is used in biochemistry as a substrate for enzymes and as a reagent in biochemical assays.

Mechanism of Action

2-nitro-3-(trifluoromethyl)pyridine acts as a catalyst in chemical reactions by providing a source of protons and electrons to the reaction mixture. This increases the rate of reaction by allowing the reactants to react more quickly. In addition, this compound can act as a substrate for enzymes, allowing the enzymes to catalyze the reaction.
Biochemical and Physiological Effects
This compound has been studied for its potential effects on biochemical and physiological processes. It has been shown to be an effective inhibitor of the enzyme cytochrome P450, which is involved in the metabolism of many drugs and toxins. In addition, this compound has been shown to be an effective inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine, a neurotransmitter.

Advantages and Limitations for Lab Experiments

2-nitro-3-(trifluoromethyl)pyridine is a versatile compound with a wide range of applications in scientific research. It is easy to use in laboratory experiments and is relatively inexpensive. However, it is a volatile compound and should be handled with caution. In addition, it is not soluble in water, so it must be handled in an organic solvent.

Future Directions

The potential applications of 2-nitro-3-(trifluoromethyl)pyridine are vast and varied. Possible future directions include the use of this compound in the development of new pharmaceuticals, the use of this compound as a catalyst in chemical reactions, and the use of this compound in biochemistry. In addition, this compound could be used in the development of new materials, such as polymers, and could be used to study the effects of environmental pollutants on biochemical processes. Finally, this compound could be used in the development of new analytical techniques, such as mass spectrometry and nuclear magnetic resonance spectroscopy.

Synthesis Methods

2-nitro-3-(trifluoromethyl)pyridine can be synthesized from the reaction of trifluoromethyl pyridine and nitric acid. The reaction is carried out at room temperature and yields a colorless liquid. The reaction is as follows:
This compound + HNO3 → this compound

Properties

{ "Design of the Synthesis Pathway": "The synthesis of 2-nitro-3-(trifluoromethyl)pyridine can be achieved through a multi-step process involving the nitration of 3-(trifluoromethyl)pyridine followed by reduction of the nitro group.", "Starting Materials": [ "3-(trifluoromethyl)pyridine", "Nitric acid", "Sulfuric acid", "Hydrogen gas", "Palladium on carbon" ], "Reaction": [ "Step 1: Nitration of 3-(trifluoromethyl)pyridine using nitric acid and sulfuric acid as the nitrating agent and catalyst, respectively.", "Step 2: Isolation of the nitro product by filtration and washing with water.", "Step 3: Reduction of the nitro group using hydrogen gas and palladium on carbon as the catalyst.", "Step 4: Isolation of the final product by filtration and purification through recrystallization." ] }

1803801-69-5

Molecular Formula

C6H3F3N2O2

Molecular Weight

192.10 g/mol

IUPAC Name

2-nitro-3-(trifluoromethyl)pyridine

InChI

InChI=1S/C6H3F3N2O2/c7-6(8,9)4-2-1-3-10-5(4)11(12)13/h1-3H

InChI Key

YVTKBICRIROREK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(N=C1)[N+](=O)[O-])C(F)(F)F

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.